

Commercial Availability and Research Applications of 17(R)-HETE

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research use of 17(R)-Hydroxyeicosatetraenoic Acid (**17(R)-HETE**). **17(R)-HETE** is a cytochrome P450 (CYP450) metabolite of arachidonic acid and an endogenous lipid mediator.[1][2] While it is often studied in conjunction with its more active enantiomer, 17(S)-HETE, **17(R)-HETE** itself has demonstrated biological activities, including a role in cardiac hypertrophy.[3][4]

Commercial Availability

17(R)-HETE is commercially available from various suppliers, typically as a solution in ethanol. It is crucial to handle and store the compound as recommended by the supplier to ensure its stability and activity.

Supplier	Catalog Number	Purity	Formulation	Storage
Cayman Chemical	10010635	≥95%	A solution in ethanol	-20°C
MedchemExpres s	HY-116050A	Not specified	Not specified	Not specified



Note: The racemic mixture, (±)17-HETE, is also available from suppliers such as Cayman Chemical (Catalog No. 10010636) and Labchem (CAS 128914-47-6).[5][6][7]

Physicochemical Properties

Property	Value	
Formal Name	17R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid	
CAS Number	183509-24-2[1]	
Molecular Formula	C20H32O3[1]	
Formula Weight	320.5 g/mol [1]	
Solubility	Soluble in Ethanol, DMSO, and DMF[1]	
Stability	≥ 2 years at -20°C[1]	

Biological Activity and Applications

17(R)-HETE is a metabolite of arachidonic acid formed through the cytochrome P450 pathway. [1] While initially considered the inactive isomer in studies of sodium transport in the kidney, where 17(S)-HETE showed potent inhibitory effects on proximal tubule ATPase activity, **17(R)-HETE** has since been shown to possess biological activity in other contexts.[1][5]

Recent studies have demonstrated that **17(R)-HETE** can induce cardiac hypertrophy.[3][4] This effect is associated with the upregulation of CYP1B1 gene and protein expression in cardiomyocytes.[3][4] Therefore, **17(R)-HETE** is a valuable tool for researchers investigating the molecular mechanisms of cardiac hypertrophy and the role of CYP enzymes in cardiovascular disease.

Potential Research Applications:

- Investigation of the signaling pathways involved in cardiac hypertrophy.
- Studies on the role of cytochrome P450 metabolites in cardiovascular physiology and pathophysiology.



- Use as a reference standard in lipidomics studies.
- Comparative studies with 17(S)-HETE to elucidate stereospecific effects of HETEs.

Experimental Protocols

The following are example protocols for the use of **17(R)-HETE** in cell culture experiments. These should be adapted and optimized for specific cell types and experimental conditions.

Protocol 1: In Vitro Treatment of Cardiomyocytes with 17(R)-HETE

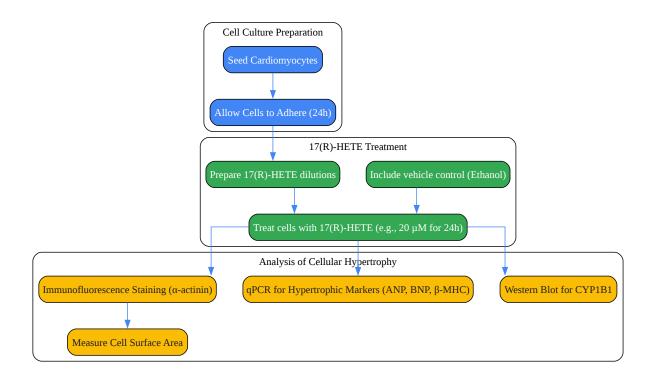
This protocol describes the treatment of a human cardiomyocyte cell line (e.g., AC16 cells) with **17(R)-HETE** to study its effects on cellular hypertrophy.

Materials:

- 17(R)-HETE solution in ethanol
- Human cardiomyocyte cell line (e.g., AC16)
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
- Phosphate-buffered saline (PBS)
- Reagents for immunofluorescence staining (e.g., primary antibody against α-actinin, fluorescently labeled secondary antibody, DAPI)
- Reagents for RNA extraction and quantitative PCR (qPCR)
- Reagents for protein extraction and Western blotting

Experimental Workflow:





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Caption: Experimental workflow for studying the effects of **17(R)-HETE** on cardiomyocyte hypertrophy.

Procedure:

Cell Seeding: Seed human cardiomyocytes (e.g., AC16) in appropriate culture vessels (e.g.,
 6-well plates for RNA/protein analysis, chamber slides for imaging) at a density that allows



for growth and treatment without overcrowding.

- Cell Adherence: Allow cells to adhere and grow in complete culture medium for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Preparation of **17(R)-HETE**: Prepare a stock solution of **17(R)-HETE** in ethanol. On the day of the experiment, dilute the stock solution in serum-free or low-serum medium to the desired final concentrations (e.g., 10 μM, 20 μM).[3][4] Prepare a vehicle control with the same final concentration of ethanol.
- Treatment: Remove the culture medium and replace it with the medium containing 17(R) HETE or the vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).[4]
- Analysis:
 - Cell Size Measurement: For cells grown on chamber slides, fix and permeabilize the cells.
 Stain with an antibody against a sarcomeric protein like α-actinin and a nuclear stain like
 DAPI. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
 - Gene Expression Analysis: For cells grown in 6-well plates, extract total RNA and perform reverse transcription followed by qPCR to analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).[4]
 - Protein Expression Analysis: Extract total protein from treated cells and perform Western blotting to analyze the expression levels of CYP1B1 and other proteins of interest.[4]

Quantitative Data Summary:

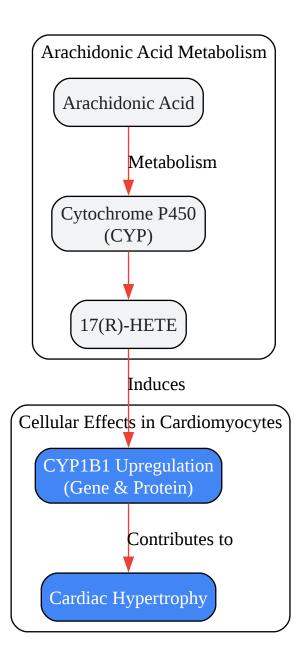


Parameter	Concentration	Incubation Time	Expected Outcome	Reference
Cellular Hypertrophy	20 μΜ	24 hours	Increase in cell surface area	[3]
Hypertrophic Markers (mRNA)	20 μΜ	24 hours	Increased expression of ANP, BNP, β- MHC	[4]
CYP1B1 mRNA Expression	10-20 μΜ	24 hours	Increased expression	[4]
CYP1B1 Protein Expression	20 μΜ	24 hours	Increased expression	[4]

Signaling Pathway

17(R)-HETE is produced from arachidonic acid via the cytochrome P450 (CYP) pathway. While the complete downstream signaling cascade of **17(R)-HETE** leading to cardiac hypertrophy is still under investigation, it is known to involve the upregulation of CYP1B1.





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Caption: Simplified signaling pathway of **17(R)-HETE** in cardiomyocytes.

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize conditions for their specific experimental setup. The information on signaling pathways is based on current literature and may be subject to revision as new research emerges.



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